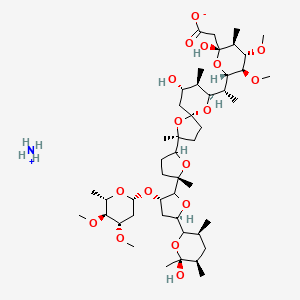
Sucrose Octasulfate, Potassium Salt
Übersicht
Beschreibung
Sucrose Octasulfate, Potassium Salt is a chemical compound with the molecular formula C12H14O35S8 • 8K. It is a derivative of sucrose where all the hydroxyl groups are replaced by sulfate groups, forming an octasulfate ester. This compound is known for its use in various scientific and industrial applications, particularly in the field of medicine as a component of sucralfate, a gastrointestinal protectant .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sucrose Octasulfate, Potassium Salt is typically synthesized by the sulfation of sucrose. The process involves reacting sucrose with sulfur trioxide or chlorosulfonic acid in the presence of an organic base such as pyridine . The reaction conditions are carefully controlled to ensure complete sulfation of the hydroxyl groups on the sucrose molecule.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfation reactions. The sucrose is dissolved in an appropriate solvent, and sulfur trioxide gas is bubbled through the solution. The reaction mixture is then neutralized with potassium hydroxide to form the potassium salt of sucrose octasulfate .
Analyse Chemischer Reaktionen
Types of Reactions
Sucrose Octasulfate, Potassium Salt undergoes various chemical reactions, including:
Oxidation: The sulfate groups can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions are less common due to the stability of the sulfate groups.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can yield various functionalized derivatives of sucrose .
Wissenschaftliche Forschungsanwendungen
Sucrose Octasulfate, Potassium Salt has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Sucrose Octasulfate, Potassium Salt involves its ability to bind to proteins and other molecules. In the context of sucralfate, it binds to the proteins on the surface of ulcers, forming a protective barrier that prevents further damage from stomach acid . It also inhibits the activity of certain enzymes, such as pepsin, which can degrade the mucosal lining .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sucrose Octasulfate, Sodium Salt: Similar in structure but with sodium ions instead of potassium.
Sucrose Octasulfate, Ammonium Salt: Contains ammonium ions instead of potassium.
Sucralfate: A complex of sucrose octasulfate with aluminum hydroxide.
Uniqueness
Sucrose Octasulfate, Potassium Salt is unique due to its specific binding properties and stability. The potassium ions provide a distinct set of interactions compared to sodium or ammonium salts, making it particularly effective in certain applications, such as in the formulation of sucralfate .
Eigenschaften
IUPAC Name |
octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O35S8.8K/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISWAUUBQBEDFB-UHFFFAOYSA-F | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14K8O35S8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1287.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(15S,16R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B8066865.png)

![sodium;7-[2,6-dimethyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B8066886.png)



![2-[(2r,3r,4s,5r,6s)-6-[(1s)-1-[(2s,5r,7s,8r,9s)-2-[(5s)-5-[(2r,3s,4r,5r)-5-[(3s,4s,5r,6s)-6-Hydroxy-4-methoxy-3,5,6-trimethyl-tetrahydropyran-2-yl]-4-methoxy-3-methyl-tetrahydrofuran-2-yl]-5-methyl-tetrahydrofuran-2-yl]-9-methoxy-2,8-dimethyl-1,6-dioxaspi](/img/structure/B8066908.png)

![N-(2-carbamoyl-1-{[(4-hydroxycyclohexyl)(methylcarbamoyl)methyl]carbamoyl}ethyl)-2-(octa-2,4-dienamido)succinamide](/img/structure/B8066918.png)
![3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B8066920.png)



